4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride
Overview
Description
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors . Therefore, it can be inferred that its targets may include dopamine receptors and protein kinases.
Mode of Action
Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may interact with its targets by mimicking the natural ligands of dopamine receptors and inhibiting the enzymatic activity of protein kinases .
Biochemical Pathways
The biochemical pathways affected by 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride are likely related to dopamine signaling and protein kinase-mediated signal transduction . The downstream effects of these pathways can influence a variety of physiological processes, including motor control, mood regulation, and cell growth or differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential role in modulating dopamine signaling and protein kinase activity . These effects could include changes in neuronal firing patterns, alterations in gene expression, and modulation of cell growth or differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(2-methyl-3-nitrophenyl)acetic acid.
Cyclization: The resulting amine undergoes cyclization to form the indolin-2-one core structure.
Alkylation: The indolin-2-one is then alkylated with 2-bromoethylamine to introduce the propylaminoethyl side chain.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation with Pd-C catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indolin-2-one derivatives.
Scientific Research Applications
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors.
Biology: The compound is used in studies related to dopamine receptor activity and protein kinase inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)indolin-2-one: A key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors.
Ropinirole: A clinically used dopaminergic agonist for treating Parkinson’s disease and restless legs syndrome.
Uniqueness
4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride is unique due to its specific propylaminoethyl side chain, which imparts distinct pharmacological properties compared to other indolin-2-one derivatives. This uniqueness makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCGGLKJGMCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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